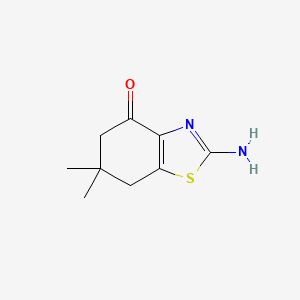

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is a heterocyclic compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . This compound is characterized by its benzothiazole core structure, which is a common motif in many biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of a cyclizing agent . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups .

Aplicaciones Científicas De Investigación

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is a heterocyclic compound with a molecular formula of C9H12N2OS and a molecular weight of 196.27 . It is also known as this compound or 4(5H)-Benzothiazolone, 2-amino-6,7-dihydro-6,6-dimethyl- . This chemical has a melting point of 207 °C . Chemicalbook.com identifies it as an irritant .

Scientific Research Applications

While the search results do not provide specific applications of this compound, they do point to the general applications of related heterocyclic compounds and tetrazoles in medicinal chemistry.

Heterocyclic Compounds Heterocyclic compounds, which include this compound, are organic chemical compounds with a ring-like structure that contain one or more heteroatoms .

Tetrazoles Research indicates that tetrazole derivatives have potential in various medicinal applications . For example, some tetrazole compounds have demonstrated antimicrobial activity . Additionally, some tetrazolo[1,5-a]quinoline derivatives exhibit anti-inflammatory activity comparable to indomethacin . Certain 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives have shown antidiabetic effects in animal models . Some tetrazoles have also been evaluated as antileishmanials .

Mecanismo De Acción

The mechanism of action of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The pathways involved in its action are complex and depend on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one: This compound has a similar core structure but lacks the dimethyl groups.

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share some structural similarities and are studied for their necroptosis inhibitory activity.

Uniqueness

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups can affect its interaction with molecular targets and its overall stability .

Actividad Biológica

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one (CAS Number: 302902-26-7) is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and antiproliferative properties, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₁₂N₂OS

- Melting Point : 207 °C

- MDL Number : MFCD00630420

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles, including 2-amino compounds, exhibit significant antimicrobial properties. A study highlighted that various benzothiazole derivatives showed high antibacterial and antifungal activity. The presence of electron-donor groups in the 6-position of the benzothiazole ring enhances anthelminthic effects, while electron-withdrawing groups promote antibacterial activity .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Antibacterial Activity | Antifungal Activity | Notes |

|---|---|---|---|

| Compound A | High | Moderate | Electron-donor groups present |

| Compound B | Moderate | High | Electron-withdrawing groups enhance activity |

| This compound | TBD | TBD | Requires further testing |

Antiviral Activity

The antiviral potential of benzothiazoles has been documented in various studies. For instance, compounds derived from 2-amino-benzothiazoles have shown effectiveness against hepatitis C virus. The structural modifications in these compounds can significantly influence their antiviral efficacy .

Table 2: Antiviral Efficacy of Benzothiazole Compounds

| Compound | Virus Targeted | Efficacy | Mechanism |

|---|---|---|---|

| Compound X | Hepatitis C | High | Inhibits viral replication |

| Compound Y | Influenza A | Moderate | Interferes with viral entry |

| This compound | TBD | TBD | Requires further investigation |

Antiproliferative Activity

The antiproliferative effects of benzothiazole derivatives have been explored in cancer research. Studies indicate that certain modifications can enhance the antitumor activity of these compounds. For example, electron-donor substituents in the benzothiazole fragment are associated with increased antitumor effects .

Table 3: Antiproliferative Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Notes |

|---|---|---|---|

| Compound Z | Breast Cancer | 5.0 | Strong antiproliferative effect |

| Compound W | Lung Cancer | 10.0 | Moderate effect |

| This compound | TBD | TBD | Further studies needed |

Case Studies

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The study revealed that modifications at the nitrogen and sulfur atoms significantly influenced antibacterial potency.

- Antiviral Research : Another study focused on the synthesis of novel benzothiazole derivatives aimed at combating viral infections. Compounds were tested against hepatitis C virus with promising results indicating potential therapeutic applications.

- Cancer Research : In vitro studies demonstrated that specific benzothiazole derivatives could inhibit the growth of cancer cells. The structure–activity relationship (SAR) analysis suggested that functional groups play a crucial role in enhancing antiproliferative effects.

Propiedades

IUPAC Name |

2-amino-6,6-dimethyl-5,7-dihydro-1,3-benzothiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-9(2)3-5(12)7-6(4-9)13-8(10)11-7/h3-4H2,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLMKXIXHXJRAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)N=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.